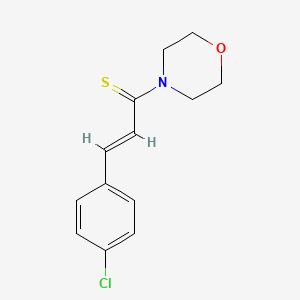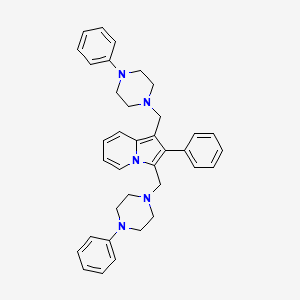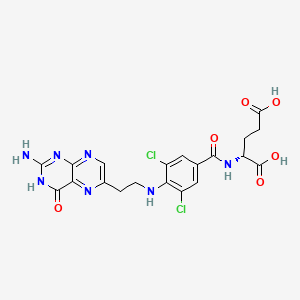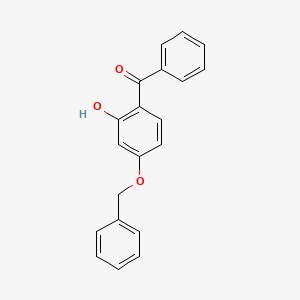
4-Benzyloxy-2-hydroxybenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . It is a derivative of benzophenone, characterized by the presence of a benzyloxy group at the 4-position and a hydroxy group at the 2-position on the benzophenone core structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Benzyloxy-2-hydroxybenzophenone can be synthesized through the reaction of benzyl chloride with 2,4-dihydroxybenzophenone in the presence of potassium carbonate in refluxing acetone . Another method involves the use of benzyl bromide and 2,4-dihydroxybenzophenone in the presence of potassium carbonate and potassium iodide in N,N-dimethylformamide at 100°C for 1.5 hours, yielding a 95% product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxy-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-2-hydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a photoprotective agent in sunscreens.
Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in polymers.
Wirkmechanismus
The mechanism of action of 4-benzyloxy-2-hydroxybenzophenone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzophenone: Lacks the benzyloxy group, making it less lipophilic.
4-Dodecyloxy-2-hydroxybenzophenone: Contains a longer alkoxy chain, increasing its hydrophobicity.
2,3,4-Trihydroxybenzophenone: Contains additional hydroxy groups, enhancing its hydrogen bonding capacity.
Uniqueness
4-Benzyloxy-2-hydroxybenzophenone is unique due to the presence of both a benzyloxy and a hydroxy group, which confer distinct chemical and physical properties. The benzyloxy group enhances its lipophilicity, while the hydroxy group allows for hydrogen bonding and other interactions, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
6079-76-1 |
|---|---|
Molekularformel |
C20H16O3 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
(2-hydroxy-4-phenylmethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16O3/c21-19-13-17(23-14-15-7-3-1-4-8-15)11-12-18(19)20(22)16-9-5-2-6-10-16/h1-13,21H,14H2 |
InChI-Schlüssel |
SXJSETSRWNDWPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


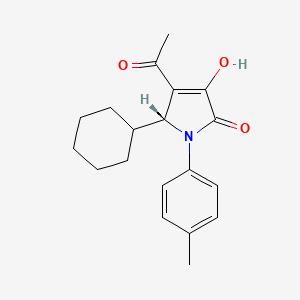
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
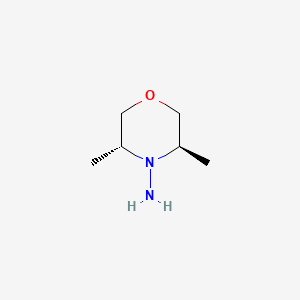
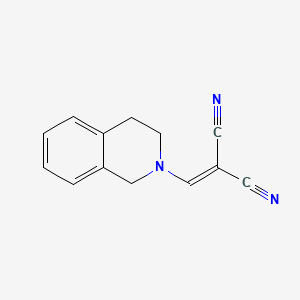
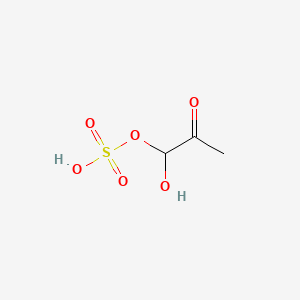
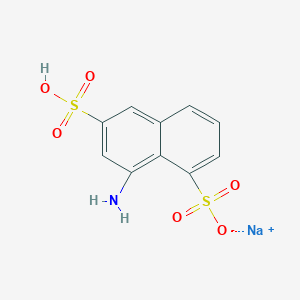
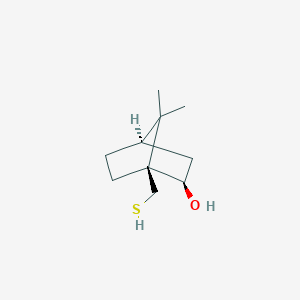
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
